molecular formula C29H64N2O3Si B12671746 N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine CAS No. 93804-22-9

N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine

Cat. No.: B12671746
CAS No.: 93804-22-9
M. Wt: 516.9 g/mol
InChI Key: IIFQOFYIMRYCNC-UHFFFAOYSA-N
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Description

N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is a silane coupling agent that contains both organic and inorganic components. This compound is known for its ability to enhance the adhesion between organic polymers and inorganic materials, making it a valuable additive in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine typically involves the reaction of tris(octyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives, siloxane compounds, and various substituted amines .

Scientific Research Applications

N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between different materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in coatings, adhesives, and sealants to enhance their performance.

Mechanism of Action

The mechanism by which N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine exerts its effects involves the formation of strong covalent bonds between the silane groups and the surface of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic components. The amino groups in the compound also play a crucial role in forming hydrogen bonds and ionic interactions with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine
  • N-(3-(Triethoxysilyl)propyl)ethylenediamine
  • N-(3-(Triisopropoxysilyl)propyl)ethylenediamine

Uniqueness

N-(3-(Tris(octyloxy)silyl)propyl)ethylenediamine is unique due to its long octyloxy chains, which provide enhanced hydrophobicity and flexibility compared to other silane coupling agents. This makes it particularly useful in applications where water resistance and mechanical flexibility are critical.

Properties

CAS No.

93804-22-9

Molecular Formula

C29H64N2O3Si

Molecular Weight

516.9 g/mol

IUPAC Name

N'-(3-trioctoxysilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C29H64N2O3Si/c1-4-7-10-13-16-19-26-32-35(29-22-24-31-25-23-30,33-27-20-17-14-11-8-5-2)34-28-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3

InChI Key

IIFQOFYIMRYCNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](CCCNCCN)(OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

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